molecular formula C9H18O B2867843 2-(3,3-Dimethylcyclobutyl)propan-1-ol CAS No. 2248291-17-8

2-(3,3-Dimethylcyclobutyl)propan-1-ol

Cat. No.: B2867843
CAS No.: 2248291-17-8
M. Wt: 142.242
InChI Key: SBECISWJDYKPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Dimethylcyclobutyl)propan-1-ol is an organic compound with the molecular formula C9H18O It features a cyclobutyl ring substituted with two methyl groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)propan-1-ol typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Propanol Side Chain Addition: The propanol side chain can be introduced through a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)propan-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The cyclobutyl ring and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylcyclobutyl)ethanol
  • 2-(3,3-Dimethylcyclobutyl)butan-1-ol
  • 2-(3,3-Dimethylcyclobutyl)pentan-1-ol

Uniqueness

2-(3,3-Dimethylcyclobutyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and the propanol side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,3-dimethylcyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBECISWJDYKPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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